2,4,6-trimethyl-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide is a complex organic compound notable for its potential applications in medicinal chemistry. Its molecular formula is with a molecular weight of approximately 388.48 g/mol. The compound belongs to the class of benzenesulfonamides, which are known for their diverse biological activities, including antimicrobial and anticancer properties .
The synthesis of 2,4,6-trimethyl-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide can be approached through various methods commonly used in organic chemistry. Key steps may involve:
Technical details regarding reaction conditions (temperature, solvent choice, and catalysts) are crucial for optimizing yield and purity during synthesis.
The molecular structure of 2,4,6-trimethyl-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide can be represented using various chemical notations:
InChI=1S/C20H24N2O4S/c1-5-14-6-9-16(10-7-14)27(24,25)21-15-8-11-18-17(12-15)22(4)19(23)20(2,3)13-26-18/h6-12,21H,5,13H2,1-4H3
This structure reveals a complex arrangement featuring multiple functional groups that contribute to its reactivity and biological activity.
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 388.48 g/mol |
Canonical SMILES | CCC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)OCC(C(=O)N3C)(C)C |
The compound is expected to undergo various chemical reactions typical for sulfonamides and oxazepines:
Understanding these reactions is essential for exploring its synthetic pathways and potential modifications.
The mechanism of action for 2,4,6-trimethyl-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide likely involves interactions with specific biological targets such as enzymes or receptors. For instance:
Data on specific targets and pathways would further elucidate its pharmacological profile.
The compound exhibits typical characteristics associated with organic molecules:
Key chemical properties include:
Property | Value |
---|---|
Solubility | Varies with solvent; often soluble in organic solvents |
Stability | Stable under standard laboratory conditions |
Reactivity | Reacts with strong nucleophiles and electrophiles |
These properties are crucial for determining the compound's behavior in biological systems and during synthesis.
The scientific uses of 2,4,6-trimethyl-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide include:
CAS No.: 4579-60-6
CAS No.: 180854-04-0
CAS No.: 16655-63-3
CAS No.: 137592-04-2
CAS No.: 137592-03-1
CAS No.: 17581-52-1